7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone
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Overview
Description
7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone is a heterocyclic compound with a quinolinone core structure. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The presence of amino, methoxymethyl, and methyl groups on the quinolinone ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
Similar compounds such as 7-amino-4-methylcoumarin have shown significant activity against the mycobacterium tuberculosis h37rv strain
Mode of Action
Studies on similar compounds suggest that they may attack the cell wall of bacteria . Fluorescence microscopy indicated that mycolic acid might be the target of action . Mycolic acids are unique components of the cell wall of mycobacteria and are essential for their survival.
Biochemical Pathways
If the compound targets mycolic acid as suggested, it would disrupt the synthesis of the bacterial cell wall, leading to cell death .
Result of Action
The result of the action of 7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone is the inhibition of bacterial growth. In the case of Mycobacterium tuberculosis, this could potentially lead to the eradication of the bacteria from the host organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone can be achieved through several synthetic routes. One common method involves the condensation of 4-methyl-2-quinolinone with formaldehyde and ammonia in the presence of a catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinolinone ring can be reduced to form dihydroquinolinone derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Dihydroquinolinone derivatives.
Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of fluorescent dyes and materials for optoelectronic applications.
Comparison with Similar Compounds
Similar Compounds
7-amino-4-methyl-2H-chromen-2-one: Known for its antibacterial and anticancer properties.
7-amino-4-trifluoromethyl coumarin: Used in pharmaceutical and cosmetic industries for its stability and reactivity.
N-substituted 7-amino-4-methyl-2H-chromen-2-ones: Exhibits weak antibacterial activity.
Uniqueness
7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
7-amino-4-(methoxymethyl)-6-methyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-3-9-8(6-16-2)4-12(15)14-11(9)5-10(7)13/h3-5H,6,13H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIICPNJMZBUWCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)NC(=O)C=C2COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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